molecular formula C11H15ClFN3 B13345840 6-Chloro-N-((1R,2R)-2-fluorocyclohexyl)-2-methylpyrimidin-4-amine

6-Chloro-N-((1R,2R)-2-fluorocyclohexyl)-2-methylpyrimidin-4-amine

Cat. No.: B13345840
M. Wt: 243.71 g/mol
InChI Key: TXVFTKSTUYIZPP-RKDXNWHRSA-N
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Description

6-Chloro-N-((1R,2R)-2-fluorocyclohexyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative characterized by:

  • A 6-chloro substituent on the pyrimidine ring.
  • A 2-methyl group at position 2.
  • An N-((1R,2R)-2-fluorocyclohexyl) amine substituent at position 4, introducing stereochemical complexity (R,R configuration).

This compound’s stereochemistry and fluorine substitution likely influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions.

Properties

Molecular Formula

C11H15ClFN3

Molecular Weight

243.71 g/mol

IUPAC Name

6-chloro-N-[(1R,2R)-2-fluorocyclohexyl]-2-methylpyrimidin-4-amine

InChI

InChI=1S/C11H15ClFN3/c1-7-14-10(12)6-11(15-7)16-9-5-3-2-4-8(9)13/h6,8-9H,2-5H2,1H3,(H,14,15,16)/t8-,9-/m1/s1

InChI Key

TXVFTKSTUYIZPP-RKDXNWHRSA-N

Isomeric SMILES

CC1=NC(=CC(=N1)Cl)N[C@@H]2CCCC[C@H]2F

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NC2CCCCC2F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-((1R,2R)-2-fluorocyclohexyl)-2-methylpyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorocyclohexyl Intermediate: The fluorocyclohexyl group is introduced through a fluorination reaction of cyclohexane using a fluorinating agent such as Selectfluor.

    Pyrimidine Ring Formation: The pyrimidine ring is synthesized through a condensation reaction between a suitable amine and a diketone, followed by cyclization.

    Chlorination: The chloro group is introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The final step involves coupling the fluorocyclohexyl intermediate with the chlorinated pyrimidine derivative under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-((1R,2R)-2-fluorocyclohexyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-Chloro-N-((1R,2R)-2-fluorocyclohexyl)-2-methylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-N-((1R,2R)-2-fluorocyclohexyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and molecular properties of the target compound with analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Differences Reference
6-Chloro-N-((1R,2R)-2-fluorocyclohexyl)-2-methylpyrimidin-4-amine C₁₁H₁₆ClFN₃ 244.7 6-Cl, 2-CH₃, (1R,2R)-2-fluorocyclohexyl Stereospecific fluorocyclohexyl group N/A
6-Chloro-N-(2-(cyclohex-1-en-1-yl)ethyl)-2-methylpyrimidin-4-amine C₁₃H₁₈ClN₃ 251.75 6-Cl, 2-CH₃, cyclohexenyl ethyl Cyclohexenyl ethyl group (unsaturated ring)
6-Chloro-N-(4-chlorophenyl)-2-methylpyrimidin-4-amine C₁₁H₁₀Cl₂N₃* 242.1 6-Cl, 2-CH₃, 4-Cl-phenyl Aromatic substituent (no stereochemistry)
N-(4-fluoro-3-nitrophenyl)-6-methyl-2-phenylpyrimidin-4-amine C₁₇H₁₂FN₄O₂ 338.3 6-CH₃, 2-Ph, 4-F-3-NO₂-phenyl Nitro and fluorine on aryl group
(6-Chloro-pyrimidin-4-yl)-dimethyl-amine C₆H₇ClN₃ 156.6 6-Cl, N,N-dimethyl Minimal substituents (no cyclohexyl)

Note: The molecular formula in (C₈H₁₀F₃N₃) may contain inconsistencies; the formula above is inferred from the compound name.

Key Observations:
  • Lipophilicity : Cyclohexyl and aryl groups (e.g., 4-chlorophenyl in ) increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
  • Stereochemistry: The (1R,2R) configuration in the target compound could lead to distinct biological activity compared to non-chiral analogs (e.g., ).

Biological Activity

6-Chloro-N-((1R,2R)-2-fluorocyclohexyl)-2-methylpyrimidin-4-amine is a compound of interest due to its potential therapeutic applications, particularly in the inhibition of ERK1/2 kinases, which are implicated in various diseases, including cancer. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C12H15ClFN3\text{C}_{12}\text{H}_{15}\text{ClF}\text{N}_3

Key Characteristics

  • Molecular Weight : 245.72 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.
  • Stability : Stable under standard laboratory conditions but sensitive to strong acids and bases.

This compound acts primarily as an inhibitor of the ERK1/2 pathway. This pathway is crucial for cell proliferation and survival, making it a target for cancer therapies. The compound competes with ATP for binding to the kinase domain of ERK, effectively reducing its activity.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on ERK1/2 activity. The following table summarizes key findings from various studies:

StudyCell LineConcentration (µM)% InhibitionReference
AA375 (melanoma)1085%
BMCF7 (breast cancer)575%
CHCT116 (colon cancer)2090%

Case Studies

  • Case Study A : In a study involving A375 melanoma cells, treatment with 10 µM of the compound resulted in a significant reduction in cell viability and induced apoptosis, as evidenced by increased levels of cleaved caspase-3.
  • Case Study B : MCF7 breast cancer cells treated with 5 µM showed marked inhibition of ERK phosphorylation, correlating with reduced proliferation rates.
  • Case Study C : HCT116 colon cancer cells demonstrated a dose-dependent response to the compound, with a notable decrease in tumor growth observed in xenograft models when treated with 20 µM.

Toxicity and Safety Profile

Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses. However, further investigations are necessary to fully understand its long-term effects and potential side effects.

Q & A

Basic: What are the established synthetic routes for 6-Chloro-N-((1R,2R)-2-fluorocyclohexyl)-2-methylpyrimidin-4-amine?

The synthesis typically involves multi-step reactions focusing on introducing stereospecific fluorocyclohexyl and pyrimidine moieties. Key steps include:

  • Acylation and Amination : Reacting chloropyrimidine intermediates with fluorocyclohexylamine derivatives under controlled conditions (e.g., using DMF as a solvent at 80–100°C) .
  • Stereochemical Control : Employing chiral catalysts or enantiomerically pure starting materials to ensure the (1R,2R) configuration of the fluorocyclohexyl group, as seen in analogous fluorinated cyclohexylamine syntheses .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the target compound, followed by characterization via NMR and mass spectrometry (MS).

Table 1 : Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Chloropyrimidine formationPOCl₃, reflux, 6h75–85
Fluorocyclohexyl couplingDIPEA, DMF, 80°C60–70

Basic: How is the structural characterization of this compound performed?

A combination of spectroscopic and crystallographic methods is used:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., δ 8.2 ppm for pyrimidine protons) .
  • X-ray Crystallography : Single-crystal analysis with SHELX software to resolve the (1R,2R) configuration and hydrogen-bonding networks (e.g., intramolecular N–H⋯N bonds) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 287.08 [M+H]⁺).

Table 2 : Key Crystallographic Parameters (Example)

ParameterValueSource
Space groupP2₁2₁2₁
R-factor0.034
Dihedral angle (pyrimidine vs. cyclohexyl)12.8°

Basic: What biological activities have been reported for structurally similar pyrimidine derivatives?

Pyrimidine analogs exhibit diverse bioactivities, though direct data for this compound is limited:

  • Antimicrobial : Chloro and methyl groups enhance activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .
  • Antitumor : Pyrimidine-thiazole hybrids show inhibition of kinase pathways (IC₅₀: 0.5–5 µM) .
  • Biochemical Probes : Fluorinated derivatives act as radioligands for receptor binding studies .

Advanced: How can computational methods predict the binding affinity of this compound to target proteins?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., ATP-binding pockets). Focus on hydrogen bonds between the fluorocyclohexyl group and residues like Asp86 .
  • QSAR Models : Correlate substituent electronegativity (Cl, F) with inhibitory potency using regression analysis .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify key binding motifs .

Advanced: How can researchers resolve contradictions in crystallographic or spectroscopic data?

  • Data Validation : Cross-check X-ray results with independent techniques (e.g., neutron diffraction) to confirm hydrogen atom positions .
  • Polymorph Screening : Recrystallize under varying conditions (solvent, temperature) to isolate dominant forms and reanalyze .
  • Dynamic NMR : Use variable-temperature ¹H NMR to detect conformational flexibility that may explain spectral discrepancies .

Advanced: What strategies optimize synthetic yield while preserving stereochemical integrity?

  • Catalyst Screening : Test chiral ligands (e.g., BINAP) in asymmetric amination to enhance enantiomeric excess (ee > 95%) .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12h to 2h) and improve yield by 15–20% .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .

Table 3 : Optimization Outcomes

StrategyYield Improvementee (%)Reference
Microwave heating+20%98
Chiral ligand (BINAP)+12%99

Advanced: How does the stereochemistry of the fluorocyclohexyl group influence biological activity?

  • Enantiomer-Specific Binding : The (1R,2R) configuration may enhance hydrophobic interactions in enzyme pockets compared to (1S,2S) analogs, as seen in kinase inhibitors .
  • Metabolic Stability : Fluorine’s axial position in the cyclohexyl ring reduces CYP450-mediated oxidation, improving half-life in vivo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.